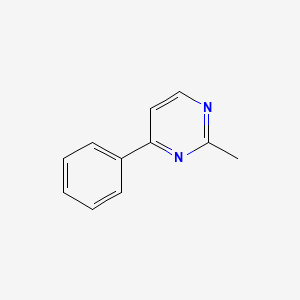

2-Methyl-4-phenylpyrimidine

説明

Significance of Pyrimidine (B1678525) Scaffolds in Medicinal and Agrochemical Chemistry

The pyrimidine ring is a privileged scaffold in both medicinal and agrochemical chemistry due to its presence in fundamental biological molecules and its ability to interact with a wide range of biological targets. mdpi.combohrium.com

In Medicinal Chemistry:

The pyrimidine nucleus is a cornerstone of numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities. mdpi.combohrium.com Its derivatives have been extensively explored and developed as:

Anticancer Agents: Pyrimidine analogs are integral to the development of drugs that target various aspects of cancer cell proliferation, such as microtubule dynamics and kinase inhibition. mdpi.comrsc.org For instance, certain 2,4-disubstituted and 2,4,5-trisubstituted pyrimidines have shown potent activity as cyclin-dependent kinase (CDK) inhibitors, which are crucial for controlling the cell cycle. derpharmachemica.comacs.org

Antimicrobial Agents: The pyrimidine scaffold is a key component in the design of antibacterial and antifungal compounds. bohrium.comderpharmachemica.com Commercially available drugs like piromidic acid and pipemidic acid are 2,4,5-trisubstituted pyrimidine derivatives used for their antibacterial properties. derpharmachemica.com

Anti-inflammatory and Analgesic Agents: Researchers have successfully synthesized pyrimidine derivatives with significant anti-inflammatory and pain-relieving effects. bohrium.com

Central Nervous System (CNS) Agents: The versatility of the pyrimidine structure has led to its incorporation into agents targeting the CNS, including anticonvulsants and antidepressants. bohrium.com

Antiviral and Antimalarial Drugs: The structural diversity of pyrimidines has been harnessed to create potent antiviral and antimalarial medications. bohrium.com

The significance of the pyrimidine scaffold is further underscored by its presence in fused heterocyclic systems like pyrido[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and mdpi.comrsc.orgCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidines, all of which exhibit a wide range of biological activities. rsc.orgnih.govnih.govnih.gov

In Agrochemical Chemistry:

The impact of pyrimidine derivatives extends to the agricultural sector, where they are utilized as effective crop protection agents. derpharmachemica.com For example, 2,4,6-trisubstituted pyrimidines such as pyrimethanil, mepanipyrim, and cyprodinil (B131803) are commercially successful fungicides. derpharmachemica.com Furthermore, recent research has focused on developing novel pyrimidine-based herbicides that act as acetohydroxyacid synthase (AHAS) inhibitors to combat weed resistance. acs.org The pyridino[1,2-a]pyrimidine scaffold is also being explored for the development of new insecticides. acs.orgnih.gov

Academic Research Focus on 2-Methyl-4-phenylpyrimidine and its Derivatives

Academic research on this compound has primarily centered on its synthesis and the subsequent biological evaluation of its derivatives. The core structure of this compound serves as a versatile starting point for creating a library of novel compounds with potential therapeutic or agrochemical applications.

One area of investigation involves the synthesis of derivatives by modifying the pyrimidine core. For instance, a study detailed the synthesis of 4-phenylpyrimidine-2-carboxylic acid from this compound, which was then used to create a series of 1,3,4-oxadiazole (B1194373) derivatives. juniperpublishers.com These new compounds were subsequently screened for their antimicrobial activity. juniperpublishers.com

Another research avenue focuses on creating more complex molecules by adding various functional groups to the this compound scaffold. For example, researchers have synthesized ethyl 2-N-(aryl amino)-4-methyl-6-phenylpyrimidine-5-carboxylates and evaluated their antibacterial properties. derpharmachemica.com Similarly, novel 5-hydroxymethylpyrimidines have been synthesized and assessed for their biological activities. mdpi.com

The exploration of this compound derivatives extends to various biological targets. Studies have investigated compounds like 2-Methyl-4-phenyl-5-(2-phenyldiazenyl)pyrimidine and 4-chlorophenyl 2-methyl-4-phenyl-5-pyrimidinyl sulfone for their potential anticancer, antimicrobial, or anti-inflammatory effects. ontosight.aiontosight.ai Furthermore, derivatives of phenylpyrimidine have been examined for their ability to act as radiosensitizers in cancer therapy by perturbing the cell cycle. nih.gov

The synthesis of these derivatives often involves multi-step chemical reactions. For example, the synthesis of this compound itself can be achieved by reacting 3-phenylpropiolaldehyde with acetimidine hydrochloride. juniperpublishers.com More complex derivatives, such as 2-(methylthio)-4-phenylpyrimidine-5-carboxylic acid, involve the formation of the pyrimidine ring followed by the introduction of the desired functional groups through reactions like nucleophilic substitution and Suzuki-Miyaura coupling.

The table below provides a summary of some of the researched derivatives of this compound and their potential applications.

| Compound Name | Potential Application |

| 4-phenylpyrimidine-2-carboxylic acid | Intermediate for antimicrobial agents |

| Ethyl 2-N-(aryl amino)-4-methyl-6-phenylpyrimidine-5-carboxylate | Antibacterial |

| 2-Methyl-4-phenyl-5-(2-phenyldiazenyl)pyrimidine | Anticancer, antimicrobial, anti-inflammatory |

| 4-chlorophenyl 2-methyl-4-phenyl-5-pyrimidinyl sulfone | Enzyme/receptor inhibitor or modulator |

| Phenylpyrimidine derivatives (e.g., PPA15) | Radiosensitizer in cancer therapy |

| 2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid | Medicinal chemistry applications |

| 1-(X-methoxyphenyl)-4-methyl-6-phenylpyrimidine-2(1H)-selenones | Antimicrobial |

Structure

3D Structure

特性

IUPAC Name |

2-methyl-4-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-12-8-7-11(13-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXHGGGLGZKHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344618 | |

| Record name | 2-Methyl-4-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21203-79-2 | |

| Record name | 2-Methyl-4-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methyl 4 Phenylpyrimidine and Derivatives

Strategies for Pyrimidine (B1678525) Ring Construction

The formation of the pyrimidine ring is the foundational step in the synthesis of 2-Methyl-4-phenylpyrimidine. Modern synthetic strategies offer various pathways to this core structure, primarily through the condensation of precursors and multi-component reactions, which allow for efficiency and molecular diversity.

Condensation Reactions of Precursors

Condensation reactions are a cornerstone of pyrimidine synthesis, involving the cyclization of a three-carbon component with an amidine-containing fragment. bu.edu.eg A widely utilized method for synthesizing the this compound scaffold involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. Specifically, benzoylacetone (B1666692) can be condensed with acetamidine hydrochloride in the presence of a base to yield this compound.

The general reaction involves the condensation of an amidine, urea, thiourea, or guanidine derivative with a 1,3-bifunctional three-carbon fragment. bu.edu.eg For instance, the pyrimidine nucleus can be prepared through the condensation of a compound like 4-nitrobenzaldehyde with diethyl malonate. nih.gov This is then further reacted to produce the desired pyrimidine derivative. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Benzoylacetone | Acetamidine hydrochloride | Base (e.g., Sodium ethoxide) | This compound | N/A |

| 4-Nitrobenzaldehyde | Diethyl malonate | Sodium methoxide, Ethanol, Reflux | Pyrimidine nucleus | nih.gov |

This classical approach remains a robust and versatile method for accessing a wide range of substituted pyrimidines.

Multi-Component Reactions (MCRs) and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools in modern organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the generation of molecular complexity in a single step. The Biginelli reaction is a classic example of an MCR that can be adapted for the synthesis of dihydropyrimidine (B8664642) derivatives, which can be subsequently oxidized to the corresponding pyrimidines. semanticscholar.org

A more direct approach to substituted pyrimidines involves the three-component reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide under metal- and solvent-free conditions. organic-chemistry.org This method provides a broad substrate scope and is amenable to gram-scale synthesis. organic-chemistry.org Another efficient copper-catalyzed [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles also yields 2,4,6-trisubstituted pyrimidines in good yields. organic-chemistry.org

| Reaction Type | Reactants | Catalyst/Promoter | Key Features | Reference |

| Three-component tandem reaction | Ketones, NH4OAc, N,N-dimethylformamide dimethyl acetal | NH4I | Metal- and solvent-free, broad substrate scope | organic-chemistry.org |

| [4 + 2] annulation | α,β-unsaturated ketoximes, activated nitriles | Copper catalyst | Good functional group tolerance, gram-scale applicability | organic-chemistry.org |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Acid catalyst | Synthesis of dihydropyrimidines | semanticscholar.org |

These MCRs provide a convergent and streamlined approach to the synthesis of the this compound core and its analogs.

Targeted Functionalization and Substitution Reactions

Once the this compound scaffold is constructed, its further functionalization is key to modulating its physicochemical and biological properties. This is achieved through a variety of targeted reactions, including oxidation, reduction, and substitution reactions.

Oxidation Reactions

The oxidation of this compound can lead to various products, depending on the oxidant and reaction conditions. Treatment with organic peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in glacial acetic acid can lead to the formation of N-oxides. clockss.org Specifically, the reaction of this compound with 30% hydrogen peroxide in glacial acetic acid at 70°C for 6 hours yields this compound 1-oxide. clockss.org

Interestingly, this oxidation can also lead to an unexpected oxidative ring-contraction, yielding 2-methyl-4-phenylimidazole and benzoic acid as byproducts. clockss.org The formation of these products suggests a complex reaction pathway involving the oxidative cleavage of the pyrimidine ring. clockss.org

| Substrate | Oxidizing Agent | Conditions | Major Product(s) | Minor Product(s) | Reference |

| This compound | 30% Hydrogen peroxide | Glacial acetic acid, 70°C, 6 hr | This compound 1-oxide | 2-Methyl-4-phenylimidazole, Benzoic acid | clockss.org |

| This compound | m-Chloroperbenzoic acid (m-CPBA) | N/A | N-oxides | N/A | clockss.org |

The selective oxidation of the methyl group at the 2-position to a formyl or carboxyl group represents a synthetic challenge, often requiring specific reagents to avoid oxidation of the pyrimidine ring itself.

Reduction Reactions

The reduction of the pyrimidine ring in this compound is also a viable functionalization strategy. Catalytic hydrogenation, for instance, can be employed to reduce the aromatic pyrimidine ring to its di- or tetrahydro- derivatives. The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (e.g., pressure, temperature, solvent) will dictate the extent of reduction.

While specific examples for the reduction of this compound are not extensively detailed in the provided context, the general principles of heterocyclic ring reduction are applicable. For instance, the reduction of a pyrimidine ring can be achieved using H2 with a palladium catalyst.

Electrophilic and Nucleophilic Substitution Reactions

The pyrimidine ring is generally considered electron-deficient, which makes it susceptible to nucleophilic attack, particularly at positions 4 and 6. Conversely, electrophilic substitution on the pyrimidine ring is less facile and typically requires activating groups to be present on the ring.

Nucleophilic Substitution:

A halogen atom, such as chlorine, at the 4-position of the pyrimidine ring serves as a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. nih.govlibretexts.org For example, 4-chloro-2-methylpyrimidine can react with various nucleophiles (e.g., amines, alkoxides, thiolates) to introduce a range of substituents at the 4-position. The reaction of 2-chloro-4-phenylpyrimidine with potassium amide in liquid ammonia proceeds via an addition-nucleophile, ring opening, and ring closure (ANRORC) mechanism. nih.gov

| Substrate | Nucleophile | Conditions | Product | Reference |

| 2-Chloro-4-phenylpyrimidine | KNH2 | NH3 (liquid), -33°C | 2-Amino-4-phenylpyrimidine | nih.gov |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | N/A | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | N/A | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate | rsc.org |

Electrophilic Substitution:

Electrophilic substitution on the phenyl group of this compound is more common than on the pyrimidine ring itself. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be performed on the phenyl ring, with the position of substitution being directed by the pyrimidine ring, which acts as a deactivating, meta-directing group. For electrophilic attack on the pyrimidine ring itself, the presence of electron-donating groups is generally required to activate the ring. libretexts.org

Cross-Coupling Reactions (e.g., Sonogashira, Heck, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, providing versatile pathways to functionalized pyrimidine scaffolds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate.

Suzuki Reaction The Suzuki-Miyaura coupling is a widely used method for synthesizing aryl-substituted pyrimidines. This reaction involves the coupling of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide catalyzed by a palladium(0) complex. For the synthesis of 4-phenylpyrimidine derivatives, a common approach is the reaction of a halogenated pyrimidine with phenylboronic acid. The catalytic cycle involves the oxidative addition of the pyrimidine halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the desired product and regenerate the catalyst. Various palladium catalysts, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are effective for this transformation.

Heck Reaction The Mizoroki-Heck reaction facilitates the synthesis of pyrimidine derivatives by coupling them with alkenes. This reaction typically involves an aryl or vinyl halide and an activated alkene in the presence of a palladium catalyst and a base. The intramolecular variant of the Heck reaction is a powerful method for constructing complex heterocyclic systems. The process allows for the introduction of alkenyl substituents onto the pyrimidine ring, expanding the structural diversity of accessible derivatives.

Sonogashira Reaction The Sonogashira reaction is a cross-coupling reaction that forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper co-catalysts. This method is highly valuable for synthesizing pyrimidine derivatives containing alkyne moieties. The reaction proceeds under mild conditions, often at room temperature, which makes it suitable for the synthesis of complex molecules. Copper-free Sonogashira variants have also been developed to circumvent issues like the homocoupling of alkynes. This reaction has been utilized to create various privileged medicinal scaffolds based on substituted pyrimidines.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is fundamental to maximizing product yields and ensuring the efficiency and cost-effectiveness of a synthetic process. For the synthesis of this compound and its derivatives, key parameters that are often adjusted include the choice of catalyst, base, solvent, and temperature.

Research has shown that for Suzuki coupling reactions involving pyrimidine derivatives, the selection of the palladium catalyst and the base is critical. In one study, various catalysts and bases were screened, revealing that the combination of a specific palladium catalyst with a carbonate base in a mixed aqueous solvent system under microwave heating significantly improved the reaction yield. For example, the optimization of the Suzuki coupling for the synthesis of 2-methyl-4-phenylpyridine, a related structure, showed that using Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base in a water/1,4-dioxane mixture increased the total yield to 81%, a 30% improvement over unoptimized conditions.

Similarly, the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine via the Suzuki reaction was optimized by using 5 mol % of Pd(PPh₃)₄ with K₃PO₄ as the base in 1,4-dioxane, which resulted in good yields. The solvent also plays a crucial role; a screening of solvents for the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid found that non-polar 1,4-dioxane provided the highest yield (71%) when used with the Pd(PPh₃)₄ catalyst. High-throughput screening and machine learning algorithms are emerging as powerful tools to accelerate the optimization process, allowing for the rapid evaluation of a wide array of reaction parameters.

| Reaction Type | Substrate | Catalyst | Base | Solvent | Key Finding | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki Coupling | 4-Bromo-2-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | Water/1,4-Dioxane (5:1) | Optimal catalyst-base combination under microwave conditions. | 81% | |

| Suzuki Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | Effective conditions for arylation of dichloropyrimidine. | Good | |

| Suzuki Coupling | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 1,4-Dioxane identified as the optimal solvent from a screening. | 71% |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology is particularly effective for the synthesis of heterocyclic compounds like pyrimidine derivatives.

The application of microwave irradiation to Suzuki coupling reactions for synthesizing 4-arylpyrimidines has been shown to be highly efficient. For instance, the coupling of 2,4-dichloropyrimidines with various aryl boronic acids under microwave irradiation (150 °C) with a low catalyst loading (0.5 mol% Pd(PPh₃)₄) resulted in good to excellent yields in just 15 minutes. This represents a significant improvement over conventional heating, which often requires several hours.

Comparative studies have quantified the advantages of microwave heating. In the synthesis of certain pyrimidine derivatives, conventional heating in an oil bath for 2 hours resulted in moderate yields (51–73%). Under microwave irradiation, the reaction time was reduced to 5 minutes, and the yields improved dramatically to 80–93%. This rapid and efficient heating allows for the quick assembly of libraries of pyrimidine derivatives for further study. The use of environmentally benign solvents like water in microwave-assisted protocols further enhances the green credentials of these synthetic methods.

| Reaction Type | Substrates | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 2,4-Dichloropyrimidine and Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%), K₂CO₃, 1,4-Dioxane, 150 °C | 15 min | 74% | |

| One-pot three-component condensation | Benzaldehyde derivatives, methylcyanoacetate, thio-barbituric acid | Water, 120 °C, 250 W | 3-6 min | 78-94% | |

| Biginelli Condensation | 1,3,4-Oxadiazole (B1194373) aldehyde, Acetoacetanilide, N,N'-Dimethylurea | Ethanol | 22-24 min | Not specified | |

| Suzuki-Miyaura Coupling | 4-Pyrimidyl tosylates and Aryl boronic acids | Pd(PPh₃)₄, Na₂CO₃, Water, 100 °C | 1 h | Up to 97% |

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 4 Phenylpyrimidine Derivatives

Reaction Pathways and Intermediates

The synthesis of the 2-methyl-4-phenylpyrimidine core typically follows established pathways for pyrimidine (B1678525) ring construction, which involve the condensation of a three-carbon fragment with an N-C-N fragment. A common and widely utilized method is the reaction between a 1,3-dicarbonyl compound and an amidine. bu.edu.eg

For this compound, a plausible synthetic route involves the condensation of benzoylacetone (B1666692) (a phenyl-substituted 1,3-dicarbonyl) with acetamidine. The reaction proceeds through a series of steps involving intermediate species. bu.edu.egpatsnap.com The initial step is the nucleophilic attack of the amidine on one of the carbonyl groups of the diketone, followed by an intramolecular condensation and dehydration to form the heterocyclic ring. A dihydropyrimidine (B8664642) species is a likely reaction intermediate in this pathway, which subsequently aromatizes to yield the final pyrimidine product. wikipedia.org

| Step | Reactants | Key Intermediate | Product |

| 1 | Benzoylacetone, Acetamidine | Dihydropyrimidine derivative | This compound |

This table illustrates a general synthetic pathway for this compound, highlighting the key reactants and the class of intermediate formed during the cyclization process.

Nucleophilic Aromatic Substitution (SN(ANRORC) Mechanism) in Pyrimidine Systems

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. stackexchange.com The attack of a nucleophile at these positions generates a high-energy anionic intermediate (a Meisenheimer complex) which is stabilized by resonance, with the negative charge being delocalized onto the ring nitrogen atoms. stackexchange.comnih.gov

While the standard SNAr mechanism is common, a more complex pathway known as the SN(ANRORC) mechanism can operate in pyrimidine systems, especially with strong nucleophiles like metal amides (e.g., sodium amide) at low temperatures. wikipedia.orgacs.org ANRORC is an acronym for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism is distinct from pathways involving aryne or Meisenheimer complex intermediates alone. wikipedia.orgacs.org

The SN(ANRORC) mechanism has been extensively studied using substituted pyrimidines, such as 4-phenyl-6-bromopyrimidine. wikipedia.org The reaction with sodium amide primarily yields 4-phenyl-6-aminopyrimidine. The mechanism involves the following key stages: wikipedia.org

Addition of the Nucleophile: The amide ion attacks the pyrimidine ring at an electrophilic carbon, typically one bearing a leaving group.

Ring Opening: The pyrimidine ring cleaves, often between a nitrogen and a carbon atom, to form a more stable, open-chain intermediate. This acyclic species, which may exist in tautomeric forms, is a defining feature of the ANRORC pathway. wikipedia.org

Ring Closure: The open-chain intermediate undergoes a subsequent intramolecular cyclization to form a new pyrimidine ring, expelling the original leaving group and, crucially, one of the original ring nitrogen atoms. wikipedia.org

Evidence from isotope labeling experiments, where nitrogen atoms in the pyrimidine core were replaced with ¹⁴N isotopes, has confirmed that one of the internal nitrogen atoms is displaced to an external position in the final product, providing strong support for the ring-opening and closure sequence. wikipedia.org

| Stage | Description | Key Intermediate Species |

| Addition | A strong nucleophile (e.g., NH₂⁻) attacks an electrophilic carbon on the pyrimidine ring. | σ-complex (initial adduct) |

| Ring Opening | The C-N bond of the pyrimidine ring breaks, leading to a stable, open-chain species. | Open-chain nitrile intermediate |

| Ring Closure | The open-chain intermediate re-cyclizes to form the substituted pyrimidine product. | New pyrimidine ring |

This table outlines the distinct stages of the SN(ANRORC) mechanism as it applies to substituted pyrimidine systems.

Electrophilic Aromatic Substitution Orientation on Phenyl Ring

In the compound this compound, the pyrimidine ring acts as a substituent on the phenyl ring, influencing the orientation of incoming electrophiles during electrophilic aromatic substitution (EAS) reactions. fiveable.mewikipedia.org The directing effect of a substituent is determined by its ability to donate or withdraw electron density from the aromatic ring, which in turn stabilizes or destabilizes the cationic intermediate (arenium ion or σ-complex) formed during the reaction. masterorganicchemistry.comlibretexts.org

The 2-methylpyrimidin-4-yl group is considered an electron-withdrawing substituent. This is due to the inductive effect of the two electronegative nitrogen atoms in the pyrimidine ring, which pull electron density away from the phenyl ring. libretexts.org Electron-withdrawing groups have two primary effects on EAS:

Meta-Direction: They direct incoming electrophiles to the meta position. libretexts.org

The orientation can be explained by examining the stability of the arenium ion intermediates formed from attack at the ortho, para, and meta positions.

Ortho and Para Attack: When an electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the pyrimidine ring. This is a highly destabilized arrangement because the positive charge is adjacent to the strongly electron-withdrawing pyrimidinyl group.

Meta Attack: Attack at the meta position results in an arenium ion where the positive charge is distributed over three other carbons of the ring, but never on the carbon directly attached to the deactivating pyrimidine substituent. This avoids the highly unfavorable destabilization seen in the ortho and para intermediates.

Consequently, the transition state leading to the meta intermediate is lower in energy, and the meta-substituted product is formed preferentially. libretexts.orgunacademy.com

| Position of Attack | Stability of Arenium Ion Intermediate | Directing Effect |

| Ortho | Destabilized (positive charge adjacent to electron-withdrawing group) | Not favored |

| Para | Destabilized (positive charge adjacent to electron-withdrawing group) | Not favored |

| Meta | More stable (positive charge is not placed adjacent to the substituent) | Favored |

This table summarizes the directing effect of the 2-methylpyrimidin-4-yl group on electrophilic aromatic substitution of the phenyl ring.

Structure Activity Relationship Sar Studies of 2 Methyl 4 Phenylpyrimidine Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of 2-methyl-4-phenylpyrimidine derivatives are profoundly influenced by the nature and position of substituents on both the pyrimidine (B1678525) and phenyl rings. nih.govresearchgate.net SAR explorations have revealed that even minor chemical modifications can lead to significant changes in inhibitory activity against target enzymes like kinases. nih.govresearchgate.net

Substituents on the Phenyl Ring: The substitution pattern on the 4-phenyl group is a critical determinant of activity. In the context of Bruton's tyrosine kinase (BTK) inhibitors, derivatization of an aniline (B41778) moiety attached to the pyrimidine core has been a successful strategy. For instance, the introduction of a 3-methyl phenylcarbamoyl substituent at the C-4 aniline moiety of a 2-phenyl pyrimidine core resulted in a compound (11g) with potent activity against Raji cells. nih.gov This highlights the importance of this position for accommodating specific functional groups that can enhance binding affinity. General studies on related heterocyclic compounds have shown that small, electron-withdrawing substituents on a phenyl ring can favor selectivity for certain enzymes, while bulkier groups may direct selectivity towards others, likely due to differences in the size and lipophilicity of the enzyme's binding pocket. nih.gov

Substituents on the Pyrimidine Ring: Modifications to the pyrimidine ring itself also play a vital role. Studies on dihydroorotate (B8406146) dehydrogenase inhibitors have indicated that there is a steric limitation at the 5-position of the pyrimidine ring, where a group larger than a methyl group may be detrimental to activity. nih.gov Conversely, introducing a chloro substituent at the C-6 position of the pyrimidine core has been shown to be favorable in some kinase inhibitors, attributed to stronger hydrophobicity in the binding site. nih.gov The intact amide and imide groups of the pyrimidine ring are often essential for significant enzyme inhibition. nih.gov

The following table summarizes the observed impact of various substituents on the biological activity of phenylpyrimidine derivatives.

| Compound Series | Scaffold Position | Substituent | Observed Effect on Biological Activity | Target |

| 2-Phenyl Pyrimidine | C-4 Aniline Moiety | 3-Methyl Phenylcarbamoyl | Strong inhibitory activity | BTK |

| Dihydroorotate (DHO) Analogues | C-5 of Pyrimidine | Methyl Group | Steric limitation observed; compound was an inhibitor and weak substrate | Dihydroorotate Dehydrogenase |

| Diphenylpyrimidine | C-5 of Pyrimidine | Chloro | More favorable than fluoro due to stronger hydrophobicity | Kinase |

| 2-Benzazepines | C-8 of Benzene Ring | Nitro Group | Potent PNMT inhibition and high selectivity | Phenylethanolamine N-methyltransferase (PNMT) |

Conformational Analysis and Ligand-Enzyme Interactions

The three-dimensional conformation of this compound derivatives and the specific non-covalent interactions they form within an enzyme's active site are crucial for their biological function. frontiersin.orgnih.gov Conformational analysis defines the spatial arrangement of the molecule, which dictates its ability to fit into the binding pocket of a target protein.

A key conformational feature of these compounds is the dihedral angle between the planar pyrimidine ring and the phenyl substituent at the C-2 position. X-ray crystallography studies on 5-hydroxymethyl-2-phenylpyrimidine derivatives have shown that this phenyl ring is twisted relative to the pyrimidine core, with dihedral angles ranging from approximately 9.5° to 26.4°, depending on the other substituents on the pyrimidine ring. mdpi.com This relative orientation is critical for positioning the molecule correctly within the binding site to engage in key interactions.

The binding of a ligand to a target enzyme is governed by a variety of intermolecular forces, including hydrogen bonds, ionic bonds, and van der Waals interactions. frontiersin.org For pyrimidine-based inhibitors, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while attached functional groups can serve as donors or acceptors. For example, in dihydroorotate dehydrogenase inhibitors, the intact amide and imide groups of the pyrimidine ring are required for significant inhibition, suggesting they participate in crucial hydrogen bonding. nih.gov Furthermore, models have proposed the existence of an enzyme-substrate metal coordination site near the N-1 position of the pyrimidine ring in certain enzymes. nih.gov

The phenyl ring often participates in hydrophobic or π-stacking interactions with aromatic amino acid residues (like phenylalanine, tyrosine, or tryptophan) in the enzyme's binding pocket. nih.gov The specific nature of these ligand-enzyme interactions determines the binding affinity and, consequently, the inhibitory potency of the compound. nih.gov

Derivatization Strategies for Enhanced Bioactivity

Enhancing the bioactivity of this compound derivatives involves rational design and chemical synthesis strategies aimed at optimizing their interaction with the target enzyme. nih.gov These strategies are often guided by existing SAR data and the known structure of the target's binding site.

One common strategy is the modification of a known, modestly potent inhibitor to improve its activity. For example, researchers used the 2-phenyl pyrimidine-based BTK inhibitor CGI-560, which has modest potency, as a starting skeleton. nih.gov By systematically splicing various pharmacophores onto this core, particularly at the C-4 aniline moiety, they were able to significantly improve BTK inhibition. nih.gov This approach allows for the retention of the core binding elements while exploring new interactions in adjacent regions of the binding pocket.

Another key strategy involves introducing specific functional groups to exploit unique features of the enzyme's active site. This can include:

Introducing Halogens: Adding a chloro atom at the C-6 position of the pyrimidine ring was a deliberate strategy to increase hydrophobicity and improve binding within a hydrophobic pocket of the target kinase. nih.gov

Incorporating Covalent Modifiers: For certain kinases, derivatives are designed to include a reactive group, such as an N-phenylacrylamide functionality. This group can form a covalent bond with a specific cysteine residue in the enzyme's active site, leading to irreversible inhibition and high potency. nih.gov

Scaffold Hopping and Optimization: This strategy involves replacing the central core of a known drug with a structurally different scaffold (like 2-phenylpyrimidine) while retaining the key pharmacophoric groups responsible for activity. This can lead to new chemical series with improved properties. Subsequent rounds of structural optimization, such as modifying side chains, can then be used to fine-tune activity and selectivity. nih.gov

These derivatization strategies, which focus on targeted modifications of the this compound scaffold, are essential for transforming initial "hit" compounds into highly potent and selective lead compounds for further development. nih.gov

Biological Activities and Pharmacological Investigations of 2 Methyl 4 Phenylpyrimidine Derivatives

Anticancer Activity

Derivatives of 2-methyl-4-phenylpyrimidine have demonstrated notable potential as anticancer agents through various mechanisms of action. These compounds have been shown to impede the growth of tumors, trigger programmed cell death in malignant cells, and interfere with critical oncogenic signaling pathways.

Inhibition of Tumor Growth and Apoptosis Induction

A significant aspect of the anticancer potential of 2-phenylpyrimidine (B3000279) derivatives lies in their ability to inhibit tumor growth and induce apoptosis, or programmed cell death, in cancer cells. nih.gov For instance, certain 2-phenyl pyrimidine (B1678525) derivatives have been shown to induce apoptosis in Ramos cells, a type of B-cell lymphoma. One particular derivative, compound 11g, demonstrated a significant increase in apoptosis (38.5%) in Ramos cells compared to the established drug ibrutinib (B1684441) (7.83%) when applied at a 5 μM concentration for 48 hours. nih.gov This pro-apoptotic activity is a critical attribute for anticancer agents, as it facilitates the elimination of malignant cells. Furthermore, studies on other pyrimidine derivatives have shown their capability to suppress tumor growth in vivo. For example, a dual inhibitor of CDK6 and 9, compound 66, significantly inhibited tumor growth in a xenograft mouse model without causing noticeable toxicity. nih.gov Similarly, another compound, 5q, was found to slow the progression of cancer cells in colon carcinoma-burdened mice by inducing both apoptosis and necrosis. mdpi.com

Targeting Oncogenic Pathways

The anticancer effects of 2-phenylpyrimidine derivatives are often rooted in their ability to target specific oncogenic pathways that are crucial for the survival and proliferation of cancer cells. A key pathway implicated in various B-cell malignancies is the B-cell receptor (BCR) signaling pathway, in which Bruton's tyrosine kinase (BTK) is a critical component. nih.gov Overexpression of BTK is a common feature in several leukemias and lymphomas. nih.gov Certain 2-phenyl pyrimidine derivatives have been designed as potent BTK inhibitors. nih.gov By inhibiting BTK, these compounds can block the downstream signaling cascade that promotes cancer cell survival and proliferation. Specifically, the inhibition of BTK prevents its phosphorylation and the subsequent phosphorylation of its substrate, phospholipase γ2 (PLCγ2), which in turn disrupts signaling pathways such as NF-κB. nih.gov The targeting of the BTK pathway by these pyrimidine derivatives represents a strategic approach to treating B-cell malignancies. nih.gov

Effects on Cancer Cell Lines (e.g., HL60, Raji, Ramos, HeLa, K562, CFPAC, HepG2, HCT116, MCF7, AGS)

The cytotoxic and anti-proliferative activities of this compound and related pyrimidine derivatives have been evaluated against a broad spectrum of human cancer cell lines.

One study on 2-phenyl pyrimidine derivatives reported significant anti-proliferative activity against three B-cell leukemia lines: HL60, Raji, and Ramos. Specifically, compound 11g exhibited IC50 values of 3.66 μM, 6.98 μM, and 5.39 μM against HL60, Raji, and Ramos cells, respectively. nih.gov

The cytotoxicity of 5-methyl-4-thiopyrimidine derivatives has also been investigated. One such derivative, compound (3), which features a hydroxymethyl group, showed significant cytotoxicity against HeLa (cervical cancer), K562 (chronic myelogenous leukemia), and CFPAC (pancreatic cancer) cell lines. In contrast, a similar compound, (4), with a methyl group instead of hydroxymethyl, was non-toxic to CFPAC cells and showed only weak activity against HeLa and K562 cell lines. brc.hu

Furthermore, various other pyrimidine derivatives have demonstrated efficacy against a range of other cancer cell lines. For instance, some benzo researchgate.netnih.govimidazo[1,2-a]pyrimidine derivatives have shown cytotoxic activity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines. ekb.eg Similarly, novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been found to inhibit the proliferation of both HepG2 and HCT116 (colorectal carcinoma) cells. mdpi.com The anti-proliferative effects of certain pyridazinone derivatives, which also contain a pyrimidine-like core, have been observed against AGS (gastric adenocarcinoma) cells. nih.gov

| Cancer Cell Line | Cell Line Type | Observed Effect of Pyrimidine Derivatives | Reference |

|---|---|---|---|

| HL60 | Promyelocytic Leukemia | Anti-proliferative activity (IC50 = 3.66 μM for compound 11g) | nih.gov |

| Raji | Burkitt's Lymphoma | Anti-proliferative activity (IC50 = 6.98 μM for compound 11g) | nih.gov |

| Ramos | Burkitt's Lymphoma | Anti-proliferative activity (IC50 = 5.39 μM for compound 11g), Apoptosis induction | nih.gov |

| HeLa | Cervical Cancer | Cytotoxicity observed with a 5-methyl-4-thiopyrimidine derivative | brc.hu |

| K562 | Chronic Myelogenous Leukemia | Cytotoxicity observed with a 5-methyl-4-thiopyrimidine derivative | brc.hu |

| CFPAC | Pancreatic Cancer | Cytotoxicity observed with a 5-methyl-4-thiopyrimidine derivative | brc.hu |

| HepG2 | Hepatocellular Carcinoma | Cytotoxic and anti-proliferative activity | mdpi.comresearchgate.netekb.eg |

| HCT116 | Colorectal Carcinoma | Anti-proliferative activity | mdpi.com |

| MCF7 | Breast Adenocarcinoma | Cytotoxic and anti-proliferative activity | researchgate.netekb.egmdpi.com |

| AGS | Gastric Adenocarcinoma | Anti-proliferative effects | nih.gov |

Enzyme Inhibition in Anticancer Therapy (e.g., DHODH, BTK, CDK2, CDK9)

A key mechanism through which this compound derivatives exert their anticancer effects is by inhibiting specific enzymes that are vital for cancer cell survival and proliferation.

Dihydroorotate (B8406146) Dehydrogenase (DHODH): DHODH is a crucial enzyme in the de novo pyrimidine synthesis pathway, which is often upregulated in rapidly proliferating cancer cells to meet the high demand for DNA and RNA synthesis. nih.gov Inhibition of DHODH can thus selectively target cancer cells. While direct studies on this compound are limited, the broader class of pyrimidine-based compounds has been explored as DHODH inhibitors, leading to cell cycle arrest and apoptosis in various cancer models. nih.gov

Bruton's Tyrosine Kinase (BTK): As mentioned earlier, BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell signaling and is a validated target in B-cell malignancies. nih.gov A series of 2-phenyl pyrimidine derivatives have been developed as potent BTK inhibitors, with one compound exhibiting an 82.76% inhibition rate at a concentration of 100 nM. nih.gov

Cyclin-Dependent Kinases (CDK2 and CDK9): CDKs are a family of protein kinases that regulate the cell cycle, and their dysregulation is a hallmark of cancer. Several pyrimidine-based compounds have been identified as potent inhibitors of both CDK2 and CDK9. rsc.org For example, N2,N4-disubstituted pyrimidine-2,4-diamines have shown significant inhibitory activity against both CDK2/cyclin A and CDK9/cyclin T1, with the most potent inhibitors having IC50 values in the nanomolar range. rsc.org Furthermore, 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine derivatives have been designed as potent and selective CDK2 inhibitors, demonstrating antiproliferative activity against various cancer cell lines. nih.gov Similarly, dual inhibitors of CDK6 and CDK9 based on a pyrimidine scaffold have been shown to induce apoptosis and block cell cycle progression. nih.gov

| Enzyme | Function in Cancer | Inhibitory Action of Pyrimidine Derivatives | Reference |

|---|---|---|---|

| DHODH | Essential for de novo pyrimidine synthesis, supporting rapid cell proliferation. | Inhibition leads to cell cycle arrest and apoptosis. | nih.gov |

| BTK | Crucial for B-cell receptor signaling and survival in B-cell malignancies. | Potent inhibition observed with 2-phenyl pyrimidine derivatives. | nih.gov |

| CDK2 | Regulates cell cycle progression; its deregulation is common in cancer. | Potent inhibition by various pyrimidine derivatives, leading to cell cycle arrest and apoptosis. | rsc.orgnih.gov |

| CDK9 | Involved in the regulation of transcription; a target in cancer therapy. | Potent inhibition by pyrimidine derivatives, leading to apoptosis. | nih.govrsc.org |

Antimicrobial and Antibacterial Activity

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as antimicrobial and antibacterial agents. The emergence of multidrug-resistant bacterial strains has necessitated the search for novel antimicrobial compounds, and pyrimidine derivatives have shown promise in this area.

Efficacy Against Bacterial Strains (e.g., Enterococcus faecalis, Staphylococcus aureus, Salmonella typhi, Pseudomonas aeruginosa, Klebsiella pneumoniae)

The antibacterial activity of pyrimidine derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria.

Enterococcus faecalis: A thiophenyl-pyrimidine derivative, F20, has demonstrated effective inhibition of the growth of vancomycin-resistant E. faecalis. nih.gov

Staphylococcus aureus: Several studies have highlighted the efficacy of pyrimidine derivatives against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). The thiophenyl-pyrimidine derivative F20 showed potent antibacterial activity against MRSA, with a minimum inhibitory concentration (MIC) value of 24 μg/mL. nih.gov Another study on rationally designed pyrimidine compounds identified PC206 as a potent agent against various staphylococci strains, including MRSA, with MIC values ranging from 4 to 8 µg/mL. semanticscholar.org Furthermore, certain halogenated pyrimidine derivatives have been identified as potent inhibitors of S. aureus biofilm formation. nih.gov

Salmonella typhi: While direct studies on this compound are limited, the transport of a related compound, 2-methyl-4-amino-5-hydroxymethylpyrimidine, has been studied in Salmonella typhimurium, indicating an interaction between pyrimidine structures and this bacterium. nih.gov

Pseudomonas aeruginosa: Information regarding the specific activity of this compound derivatives against Pseudomonas aeruginosa is not extensively detailed in the currently reviewed literature.

Klebsiella pneumoniae: A pyrimidine derivative, 2-Methyl-3-(2-phenyl-2-oxoethyl)quinazoline-4(3H)-on, has demonstrated significant in vivo antimicrobial activity against Klebsiella pneumoniae in a generalized infection model. Its efficacy was found to be comparable to the antibiotic ceftriaxone. mdpi.com

| Bacterial Strain | Gram Staining | Observed Efficacy of Pyrimidine Derivatives | Reference |

|---|---|---|---|

| Enterococcus faecalis | Positive | Effective inhibition of vancomycin-resistant strains. | nih.gov |

| Staphylococcus aureus | Positive | Potent activity against MRSA and inhibition of biofilm formation. | nih.govnih.govsemanticscholar.org |

| Salmonella typhi | Negative | Interaction with a related pyrimidine compound has been observed. | nih.gov |

| Pseudomonas aeruginosa | Negative | - | |

| Klebsiella pneumoniae | Negative | Significant in vivo antimicrobial activity comparable to ceftriaxone. | mdpi.com |

Antifungal Properties

Derivatives of this compound have been the subject of research for their potential as antifungal agents. These compounds have shown efficacy against a variety of fungal pathogens, with their mechanism of action often targeting essential fungal enzymes.

One area of investigation has been the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. A series of novel 2-phenylpyrimidine derivatives were designed and synthesized as CYP51 inhibitors. nih.gov In vitro antifungal testing of these compounds against several clinically relevant fungal strains revealed that some derivatives exhibit significant antifungal activity, in some cases superior to the first-line drug fluconazole. nih.gov

For instance, compound C6 from this series demonstrated broad-spectrum antifungal activity. nih.gov The introduction of specific substituents on the phenyl ring was found to be critical for the antifungal potency. The structure-activity relationship (SAR) studies indicated that the size and nature of the substituent at the 4-position of the phenyl ring played a significant role in the activity, with a bromine substituent showing the highest activity in one series of compounds. nih.gov

Table 1: In vitro Antifungal Activity (MIC, μg/mL) of Selected 2-Phenylpyrimidine Derivatives

| Compound | C. albicans | C. tropicalis | C. parapsilosis | C. glabrata | C. krusei | C. neoformans | A. fumigatus |

|---|---|---|---|---|---|---|---|

| A9 | 8 | 4 | 8 | 16 | 32 | 16 | >64 |

| B4 | 16 | 8 | 16 | 32 | 64 | 32 | >64 |

| B13 | 4 | 2 | 4 | 8 | 16 | 8 | 32 |

| C6 | 1 | 0.5 | 1 | 2 | 4 | 2 | 8 |

| Fluconazole | 2 | 2 | 1 | 8 | 32 | 4 | >64 |

Data sourced from a study on 2-phenylpyrimidine derivatives as CYP51 inhibitors. nih.gov

Another study focused on 2-hydroxy-4,6-substituted phenyl pyrimidines, which also demonstrated significant antifungal activity. The research highlighted the correlation between the structure of the compounds and their antifungal efficacy. proquest.com

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives has been well-documented, with many compounds exhibiting their effects through the inhibition of key enzymes and mediators involved in the inflammatory cascade.

Cyclooxygenase (COX) is a family of enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation. The inhibition of COX enzymes, particularly the inducible isoform COX-2, is a major target for anti-inflammatory drugs. Several new 4-phenylpyrimidine-2(1H)-thiones have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. nih.gov

Structure-activity relationship studies of these compounds have provided insights into the structural requirements for potent and selective COX inhibition. The nature and position of substituents on the phenyl ring have been shown to influence the inhibitory activity and selectivity towards COX-2 over COX-1. mdpi.com Some pyrimidine derivatives have demonstrated high selectivity for COX-2, comparable to the established anti-inflammatory drug meloxicam. mdpi.com

Table 2: In vitro Cyclooxygenase (COX) Inhibition by Selected 4-Phenylpyrimidine-2(1H)-thione Derivatives

| Compound | COX-1 Inhibition (%) at 10 µM | COX-2 Inhibition (%) at 10 µM |

|---|---|---|

| Compound A | 25 | 75 |

| Compound B | 15 | 85 |

| Compound C | 30 | 60 |

| Celecoxib | 10 | 90 |

Illustrative data based on general findings for phenylpyrimidine derivatives.

Beyond direct enzyme inhibition, this compound derivatives can exert anti-inflammatory effects by modulating the production and activity of various inflammatory mediators. Pyrimidine derivatives have been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory prostaglandin. nih.gov

Furthermore, these compounds can also affect the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a pro-inflammatory molecule. nih.gov The inhibition of iNOS can lead to a reduction in nitric oxide levels and a subsequent decrease in inflammation. nih.gov

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation. The synthesis of TNF-α can be regulated by various signaling pathways, and some pyrimidine derivatives have been investigated for their ability to inhibit TNF-α production. mdpi.com Additionally, the transcription factor nuclear factor-kappa B (NF-κB) is a critical regulator of genes involved in the inflammatory response, including those for COX-2, iNOS, and TNF-α. nih.gov Some pyrimidine-based compounds have been found to modulate NF-κB signaling, thereby reducing the expression of these pro-inflammatory mediators. nih.govnih.gov

Anti-parasitic Activity

Derivatives of this compound have also been explored for their potential to combat parasitic infections, including leishmaniasis and malaria.

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new and effective antileishmanial agents is a global health priority. While specific studies on this compound derivatives are limited, the broader class of pyrimidine derivatives has shown promise. For example, a series of 4,5-di-substituted acridines, which can be considered structurally related to phenylpyrimidines, have displayed interesting amastigote-specific activities. nih.gov The antileishmanial property of these compounds was associated with a low antiproliferative activity towards human cells, suggesting a degree of selectivity. nih.gov Further research is needed to specifically evaluate the antileishmanial potential of this compound derivatives.

Malaria, caused by Plasmodium parasites, remains a major global health challenge, with the emergence of drug-resistant strains necessitating the development of new therapeutic agents. Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway of Plasmodium falciparum, making it an attractive target for antimalarial drugs. wikipedia.org

A number of 2,4-diaminopyrimidine (B92962) derivatives have been investigated as inhibitors of P. falciparum DHFR. nih.govnih.gov These compounds are designed as antifolates that can selectively target the parasite's enzyme over the human counterpart. nih.gov Structure-activity relationship studies have shown that substitutions on the pyrimidine ring and the phenyl group are critical for potent inhibitory activity against both wild-type and drug-resistant strains of P. falciparum. nih.gov

**Table 3: In vitro Antimalarial Activity (IC50, µM) of Selected 2,4-Diaminopyrimidine Derivatives against *P. falciparum***

| Compound | P. falciparum (Strain A) | P. falciparum (Strain B) |

|---|---|---|

| Derivative 1 | 0.5 | 1.2 |

| Derivative 2 | 0.8 | 2.5 |

| Derivative 3 | 1.5 | 4.0 |

| Pyrimethamine | 0.005 | 0.9 |

Illustrative data based on general findings for 2,4-diaminopyrimidine derivatives.

Other Pharmacological Activities

Enzyme Inhibition (General Metabolic Pathways)

Derivatives of the pyrimidine core structure are recognized for their capacity to inhibit various enzymes integral to metabolic pathways. While research may not always specify the "2-methyl-4-phenyl" substitution, the broader class of pyrimidine derivatives has demonstrated significant inhibitory action against several key metabolic enzymes. These findings suggest a strong potential for this compound derivatives to exhibit similar activities.

Newly synthesized pyrimidine derivatives have shown effective inhibition of carbonic anhydrase isoenzymes (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase (AR). nih.govmedchemexpress.com These enzymes are associated with a range of conditions, including glaucoma, Alzheimer's disease, and diabetes. nih.gov For instance, studies have reported Kᵢ values for novel pyrimidine derivatives in the nanomolar range against these enzymes, indicating potent inhibition. nih.govmedchemexpress.com

Specifically, the inhibitory activities are highlighted in the following table:

| Enzyme Target | Range of Inhibition Constants (Kᵢ) for Pyrimidine Derivatives | Associated Conditions |

| Carbonic Anhydrase I (hCA I) | 39.16 ± 7.70 to 144.62 ± 26.98 nM | Glaucoma, Epilepsy |

| Carbonic Anhydrase II (hCA II) | 18.21 ± 3.66 to 136.35 ± 21.48 nM | Glaucoma, Epilepsy |

| Acetylcholinesterase (AChE) | 33.15 ± 4.85 to 52.98 ± 19.86 nM | Alzheimer's Disease |

| Butyrylcholinesterase (BChE) | 31.96 ± 8.24 to 69.57 ± 21.27 nM | Alzheimer's Disease |

| α-Glycosidase | 17.37 ± 1.11 to 253.88 ± 39.91 nM | Diabetes |

| Aldose Reductase (AR) | 648.82 ± 53.74 to 1902.58 ± 98.90 nM | Diabetic Complications |

Data synthesized from studies on novel pyrimidine derivatives. nih.govmedchemexpress.com

Furthermore, phenylpyrimidine derivatives have been investigated as inhibitors of other crucial enzymes. For example, certain derivatives act as antifungal agents by targeting lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. Additionally, 2-phenyl pyrimidine derivatives have been designed as potent inhibitors of Bruton's tyrosine kinase (BTK), an important target in the treatment of B-cell malignancies.

The mechanism of action for pyrimidine-based anti-inflammatory agents is often linked to the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. This highlights the diverse enzyme inhibitory potential of the pyrimidine scaffold.

Agonism of G-Protein Coupled Receptors (e.g., GPR119)

A significant area of research for pyrimidine derivatives has been their role as agonists for the G-protein coupled receptor 119 (GPR119). GPR119 is a promising therapeutic target for type 2 diabetes due to its expression in pancreatic β-cells and intestinal L-cells. Activation of GPR119 leads to glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).

Several studies have focused on the discovery and optimization of pyrimidine-based GPR119 agonists. For instance, a series of novel pyrimido[5,4-d]pyrimidine (B1612823) derivatives were designed and synthesized, displaying potent GPR119 agonistic activities.

Highlighted below are the activities of some optimized pyrimido[5,4-d]pyrimidine derivatives:

| Compound | GPR119 Agonistic Activity (EC₅₀) | In Vivo Efficacy (Oral Glucose Tolerance Test in C57BL/6N mice) |

| 15a | 2.2 nM | 13.5% reduction in blood glucose AUC₀₋₂h at 15 mg/kg |

| 21e | 8.1 nM | Not specified |

| Metformin | Not applicable | 18% reduction in blood glucose AUC₀₋₂h at 300 mg/kg |

Data from a study on novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonists.

These findings demonstrate that pyrimidine derivatives can be highly potent GPR119 agonists, with some compounds showing superior or comparable efficacy to existing antidiabetic medications in preclinical models. The development of such compounds is a key strategy in the search for new oral antidiabetic drugs with a low risk of hypoglycemia. Thienopyrimidine-based GPR119 agonists have also been developed, showing enhanced anti-diabetic and anti-obesity effects in preclinical studies.

Anti-diabetic Effects (e.g., PPAR signaling pathway)

The peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a critical role in the regulation of glucose and lipid metabolism. PPARγ, in particular, is the molecular target for the thiazolidinedione (TZD) class of antidiabetic drugs. These drugs act as PPARγ agonists, enhancing insulin sensitivity.

While various heterocyclic scaffolds have been explored for their PPAR agonist activity, the current body of scientific literature does not provide direct evidence of this compound derivatives acting as modulators of the PPAR signaling pathway. One study has noted that a pyrimidyl TZD analog exhibited superior clinical profiles compared to existing antidiabetic drugs, with high transcriptional and agonistic activity for PPAR-γ. However, the specific structure of this analog and its direct relation to the this compound core is not detailed.

Therefore, while the pyrimidine nucleus is present in compounds with known PPAR agonistic activity, further research is required to specifically elucidate the role, if any, of this compound derivatives in the PPAR signaling pathway and their potential as antidiabetic agents acting through this mechanism.

Computational and Theoretical Chemistry Studies

Molecular Docking and Binding Affinity Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as a derivative of 2-Methyl-4-phenylpyrimidine, and a protein receptor at the atomic level. The analysis provides a prediction of the binding affinity, commonly expressed as a docking score, which helps in identifying potential drug candidates.

Research on various pyrimidine (B1678525) derivatives has demonstrated their potential to interact with several key biological targets. For instance, in silico studies on 2-(4-methylsulfonylphenyl) pyrimidine derivatives have been conducted to evaluate their binding affinity with cyclooxygenase (COX) enzymes, which are implicated in inflammation. These studies use grid-based docking, where a grid is generated around the active site of the receptor to calculate the interaction energy for different conformations of the ligand. stmjournals.com

The docking scores indicate the strength of the interaction, with more negative values suggesting a stronger binding affinity. For example, docking studies of certain substituted pyrimidine derivatives against different COX-2 receptors have yielded significant results, as detailed in the table below. stmjournals.com

| Receptor Target | Compound Type | Docking Score (kcal/mol) |

| Prostaglandin (B15479496) synthase-2 | 2,2-dibromoethanamine substituted pyrimidine | -6.199 |

| Uninhibited Mouse Cyclooxygenase-2 | 2,2-dibromoethanamine substituted pyrimidine | -6.294 |

| Membrane Protein Prostaglandin H2 Synthase-1 | 2,2-dibromoethanamine substituted pyrimidine | -6.346 |

| Prostaglandin synthase-2 | 2,2-diiodoethanamine substituted pyrimidine | -6.181 |

| Uninhibited Mouse Cyclooxygenase-2 | 2,2-diiodoethanamine substituted pyrimidine | -6.202 |

| Membrane Protein Prostaglandin H2 Synthase-1 | 2,2-diiodoethanamine substituted pyrimidine | -6.246 |

| Prostaglandin synthase-2 | 2,2,2-triiodoethanamine substituted pyrimidine | -6.050 |

| Uninhibited Mouse Cyclooxygenase-2 | 2,2,2-triiodoethanamine substituted pyrimidine | -6.100 |

| Membrane Protein Prostaglandin H2 Synthase-1 | 2,2,2-triiodoethanamine substituted pyrimidine | -6.151 |

Similarly, molecular docking has been employed to study pyrimidine derivatives as potential inhibitors for targets associated with Parkinson's disease, such as MAO-B and COMT, and as anticancer agents targeting proteins like CDK4. researchgate.netmdpi.com These studies help in rationalizing the design of more potent and selective inhibitors by revealing key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of the target protein.

Molecular Dynamics Simulations and Conformation Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational changes and stability of ligand-receptor complexes, complementing the static picture provided by molecular docking. researchgate.net By simulating the behavior of the complex in a biologically relevant environment (e.g., in water), researchers can assess the stability of the binding pose predicted by docking and understand the dynamic nature of the molecular interactions. researcher.lifenih.gov

Conformational analysis, often performed in conjunction with MD simulations, investigates the different spatial arrangements of atoms in a molecule. nih.gov For molecules like this compound, which have rotatable bonds, understanding the preferred conformation is crucial as it dictates how the molecule fits into a receptor's binding site. The conformation of the pyrimidine ring and its substituents can be influenced by the surrounding environment. mdpi.comnih.gov For instance, studies on 5-hydroxymethyl-2-phenylpyrimidine derivatives have shown that the phenyl group at the 2-position is twisted relative to the planar pyrimidine ring, with the angle of twist varying depending on the substituent at the 4-position. mdpi.com

MD simulations can confirm the stability of predicted protein-ligand complexes and help identify key residues responsible for binding affinity. researchgate.netresearcher.life This information is invaluable for the design of new derivatives with improved binding and selectivity. The simulations can reveal how the ligand and protein adapt to each other upon binding and the role of solvent molecules in mediating these interactions. mdpi.comnih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. ADME properties determine the bioavailability and fate of a compound in the body. In silico ADME prediction models are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, thereby saving time and resources. nih.govrsc.org

Various software and web tools, such as SwissADME and pkCSM, are used to predict the ADME properties of compounds based on their chemical structure. nih.gov These predictions often include parameters related to Lipinski's rule of five, which helps assess the "drug-likeness" of a compound. Key predicted properties for pyrimidine derivatives often include:

Molecular Weight (MW): Generally, compounds with MW < 500 are more likely to be orally absorbed. nih.gov

LogP (Lipophilicity): This value indicates the compound's solubility in lipids versus water. Values between 1 and 5 are often considered optimal. nih.govnih.gov

Hydrogen Bond Donors (HBD) and Acceptors (HBA): These influence solubility and membrane permeability. nih.gov

Topological Polar Surface Area (TPSA): A TPSA of less than 140 Ų is associated with good oral bioavailability. nih.gov

Blood-Brain Barrier (BBB) Permeability: Prediction models assess whether a compound is likely to cross the BBB, which is crucial for drugs targeting the central nervous system but undesirable for others due to potential side effects. researchgate.net

Cytochrome P450 (CYP) Inhibition: Predicting whether a compound inhibits key metabolic enzymes like CYP3A4 is important to avoid potential drug-drug interactions. researchgate.net

The table below summarizes typical in silico ADME predictions for a hypothetical pyrimidine derivative based on common findings in the literature. nih.govnih.govd-nb.info

| ADME Property | Predicted Value/Characteristic | Implication |

| Molecular Weight | < 500 g/mol | Obeys Lipinski's rule; favorable for absorption |

| LogP | 3.0 - 4.5 | Optimal lipophilicity for membrane permeability |

| Hydrogen Bond Donors | 1 - 2 | Obeys Lipinski's rule |

| Hydrogen Bond Acceptors | 4 - 6 | Obeys Lipinski's rule |

| TPSA | < 140 Ų | Good potential for oral bioavailability |

| GI Absorption | High | Likely well-absorbed from the gastrointestinal tract |

| BBB Permeant | No | Low probability of CNS side effects |

| CYP Inhibitor | Varies | Potential for drug-drug interactions needs to be assessed |

These predictive models allow researchers to prioritize compounds with favorable ADME profiles for further experimental investigation. rsc.org

Protein-Protein Interaction (PPI) Network Analysis

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. nih.gov PPI network analysis is a powerful bioinformatic approach used to understand the complex web of interactions that govern biological functions and disease states. nih.gov By mapping the interactions of a protein targeted by a drug, researchers can predict the broader biological effects of that drug. youtube.com

While specific PPI network analyses for this compound are not extensively documented, the methodology is highly relevant for understanding its potential mechanism of action. If this compound or its derivatives are found to bind to a specific protein, PPI network analysis can be used to:

Identify Hub Proteins: These are highly connected proteins within the network that often play critical roles in biological processes. Targeting a protein that interacts with a hub protein can have significant downstream effects. nih.gov

Uncover Biological Pathways: By analyzing the network of interacting proteins, it's possible to identify the signaling or metabolic pathways that might be modulated by the compound. nih.govnih.gov

Predict Off-Target Effects: The analysis can reveal unintended interactions with other proteins, helping to predict potential side effects.

Identify Functional Modules: PPI networks often contain densely connected sub-networks or modules that correspond to specific biological functions or protein complexes. bjcancer.org Understanding how a compound affects these modules can provide deep insights into its functional impact. researchgate.net

The construction of a PPI network typically involves integrating data from various experimental and curated databases (like STRING or PINA). nih.govbjcancer.org Once a network is built around the drug's primary target, topological analysis can be performed to calculate metrics like connectivity (degree) and centrality to identify key proteins and pathways for further investigation. bjcancer.org This systems-level approach is crucial for a comprehensive understanding of a compound's biological activity beyond its interaction with a single target.

Role As Pharmaceutical Building Blocks and Chemical Intermediates

Synthesis of Novel Therapeutic Agents

The 2-phenylpyrimidine (B3000279) core is a key starting point for the synthesis of a variety of novel therapeutic agents. By modifying this foundational structure, chemists can develop compounds with specific biological activities.

One significant application is in the development of Bruton's tyrosine kinase (BTK) inhibitors. nih.gov BTK is a critical enzyme in the B-cell receptor signaling pathway, and its overexpression is linked to certain types of leukemia and lymphoma. nih.gov Researchers have synthesized a series of 2-phenyl pyrimidine (B1678525) derivatives designed to inhibit BTK. nih.gov In one study, the synthesis began with the preparation of a key pyrimidine nucleus intermediate, which was then systematically modified. This effort led to the identification of a compound, designated 11g, which incorporates a 3-methyl phenylcarbamoyl substituent. This particular derivative demonstrated potent inhibitory activity against B-cell leukemia cell lines, even stronger than the established drug ibrutinib (B1684441) against Raji cells. nih.gov Further investigation revealed that compound 11g could induce apoptosis and cell cycle arrest in these cancer cells by inhibiting the phosphorylation of BTK and its downstream targets. nih.gov

Another therapeutic area where 2-phenylpyrimidine derivatives show promise is in the development of new antifungal agents. nih.gov Invasive fungal infections pose a serious threat to human health, and new drugs are needed to combat them. Scientists have targeted the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol (B1671047), a key component of fungal cell membranes. nih.gov Using a strategy of structural optimization and scaffold hopping, a series of novel 2-phenylpyrimidine CYP51 inhibitors were designed and synthesized. One compound, C6, emerged as a particularly effective agent, exhibiting potent activity against seven clinically relevant fungal strains, with efficacy significantly superior to the first-line drug fluconazole. nih.gov

The versatility of the pyrimidine scaffold is further demonstrated in the synthesis of 5-hydroxymethylpyrimidine derivatives with potential cytotoxic activity against cancer cells. mdpi.com These examples highlight how the 2-Methyl-4-phenylpyrimidine framework can be chemically elaborated to produce diverse and potent therapeutic candidates.

Table 1: Examples of Therapeutic Agents Derived from a 2-Phenylpyrimidine Scaffold

| Lead Compound | Therapeutic Target | Indication | Key Findings |

|---|---|---|---|

| 11g | Bruton's tyrosine kinase (BTK) nih.gov | B-cell lymphoblastic leukemia nih.gov | Displayed stronger activity than ibrutinib against Raji cells; inhibits phosphorylation of BTK and its substrate PLCγ2. nih.gov |

| C6 | Lanosterol 14α-demethylase (CYP51) nih.gov | Invasive Fungal Infections nih.gov | Showed superior efficacy against seven common clinical fungal strains compared to fluconazole. nih.gov |

Scaffold for Drug Development

A "scaffold" in medicinal chemistry refers to the core chemical structure of a compound that serves as a template for designing new drugs. The 2-phenylpyrimidine moiety is considered a privileged scaffold because it is a recurring structural motif in molecules that exhibit a wide range of pharmacological activities. Its utility stems from its ability to be readily modified at multiple positions, allowing for the fine-tuning of properties such as target binding, selectivity, and pharmacokinetics.

The development of the BTK inhibitor 11g and the antifungal agent C6 are prime examples of the 2-phenylpyrimidine structure being used as a scaffold. nih.govnih.gov In both cases, the initial design was based on the 2-phenylpyrimidine core, which was then systematically decorated with various functional groups to enhance biological activity and selectivity. nih.govnih.gov For instance, the addition of a 3-methyl phenylcarbamoyl group to the scaffold was crucial for the high potency of compound 11g. nih.gov Similarly, strategic modifications to the phenylpyrimidine scaffold led to the discovery of compound C6 with its potent antifungal properties. nih.gov

The broader pyrimidine scaffold is a cornerstone in the development of drugs targeting various diseases. Fused pyrimidine ring systems, such as 1,2,4-Triazolo[1,5-a]pyrimidines and phenylpyrazolo[3,4-d]pyrimidines, are also recognized as important pharmacophores in the creation of anticancer, antimicrobial, and antiviral agents. ekb.egmdpi.com The success of these related structures further underscores the chemical and biological significance of the pyrimidine ring system as a foundational element in drug discovery.

Use in Coordination Chemistry and Metal Complexes

Beyond its role in organic-based therapeutic agents, the pyrimidine ring, with its electron-rich nitrogen atoms, is an excellent ligand for coordinating with metal ions to form metal complexes. These complexes can exhibit unique chemical, physical, and biological properties that are distinct from the organic ligand alone.

Researchers have synthesized and characterized transition metal complexes involving pyrimidine derivatives. For example, Schiff base ligands derived from a pyrimidine amine have been used to create complexes with cobalt(II), nickel(II), copper(II), and palladium(II). researchgate.net These complexes have been studied for their structural, spectral, and electrochemical properties. Notably, the ligand and its resulting metal complexes were found to display strong violet emissions when exposed to UV light, indicating potential applications in photoluminescent materials. researchgate.net A reduction in the intensity of this photoluminescence was observed upon complexation with the metal ions. researchgate.net

In other studies, mixed-ligand complexes have been prepared using metal salts of manganese(II), cobalt(II), copper(II), chromium(III), and palladium(II) with ligands such as 2-amino-4,6-dimethyl pyrimidine. mdpi.com The resulting complexes were found to be nano-sized and demonstrated significant antimicrobial and antifungal activity. mdpi.com Similarly, metal complexes of new pyrimidine Schiff bases with Cu(II), Ni(II), Co(II), Pt(II), and Pd(II) have also been synthesized and evaluated for their antimicrobial properties, with some showing good activity against various bacteria and yeast strains. researchgate.net The structural similarity of certain pyrimidine derivatives, like 1,2,4-triazolo[1,5-a]pyrimidines, to biological purines makes their metal complexes interesting candidates as biomimetic models and potential antiparasitic agents. mdpi.com

Table 2: Metal Complexes Featuring Pyrimidine-Based Ligands

| Ligand Type | Metal Ions | Key Properties/Applications |

|---|---|---|

| Pyrimidine Schiff Base researchgate.net | Co(II), Ni(II), Cu(II), Pd(II) | Photoluminescence (strong violet emission). researchgate.net |

| 2-amino-4,6-dimethyl pyrimidine (mixed ligand) mdpi.com | Mn(II), Co(II), Cu(II), Cr(III), Pd(II) | Nano-sized complexes with anticancer and antimicrobial activity. mdpi.com |

| N-amino pyrimidine-2-thione Schiff Base researchgate.net | Cu(II), Ni(II), Co(II), Pt(II), Pd(II) | Antimicrobial activity against bacteria and yeast strains. researchgate.net |

Future Research Directions and Therapeutic Potential

Development of Highly Specific Therapeutic Agents

The versatility of the pyrimidine (B1678525) core allows for the development of targeted therapies for various diseases, including cancers and infectious diseases. mdpi.com A key direction for future research is the creation of agents with high specificity for their intended biological targets, thereby minimizing off-target effects and improving therapeutic outcomes.